molecular formula C13H9N3O5 B14493789 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 64896-24-8

4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14493789
CAS No.: 64896-24-8
M. Wt: 287.23 g/mol
InChI Key: POIOHVXANMQTRZ-UHFFFAOYSA-N
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Description

4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a nitro-substituted cyclohexadienone ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydrazinobenzoic acid with 3-nitro-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function. These interactions can lead to alterations in cellular signaling pathways, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a nitro-substituted cyclohexadienone ring and a hydrazinyl linker. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

64896-24-8

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

4-[(2-hydroxy-5-nitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9N3O5/c17-12-6-5-10(16(20)21)7-11(12)15-14-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)

InChI Key

POIOHVXANMQTRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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